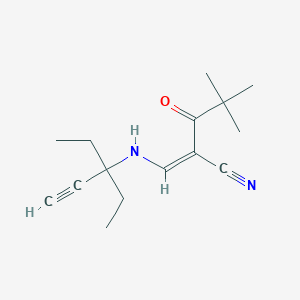![molecular formula C19H22ClFN4O3S B2499486 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1219189-02-2](/img/structure/B2499486.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with morpholino groups and substituted benzene rings have been synthesized and analyzed for their potential as anticancer agents and for their antiallergic properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with substituted benzene or benzonitrile precursors. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of an isocyanato-substituted benzene with a morpholino-substituted indazole . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole was achieved via an intermediate imidazo[2,1-b][1,3,4]thiadiazole . These methods suggest that the synthesis of the compound would likely involve the formation of an isoxazole ring, followed by the introduction of the morpholino group and the attachment of the 4-fluorobenzo[d]thiazol-2-yl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods such as IR spectrum and 1H NMR, as well as X-ray crystallography . These analyses reveal the presence of various functional groups and their spatial arrangement, which is crucial for understanding the compound's potential interactions with biological targets. The crystal packing often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo condensation reactions to form the desired product . Additionally, the presence of reactive functional groups such as isocyanates and amines in the precursors suggests that the compound may also participate in similar reactions. The reactivity is further influenced by the electronic effects of substituents like the fluorine atom, which can affect the electron density and thus the reactivity of the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, melting point, and stability. The fluorine atom, in particular, is known to enhance the lipophilicity of a molecule, which can be important for its biological activity . The crystal structure analysis provides insights into the solid-state properties, which are relevant for the formulation and storage of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their antitumor activity. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its inhibition of cancer cell line proliferation highlight the potential of these compounds in cancer research (Hao et al., 2017).
Antimicrobial Applications
Studies have also focused on the synthesis of compounds with potential antimicrobial activities. For instance, the synthesis of linezolid-like molecules and their evaluation against various microbial strains demonstrate the usefulness of these compounds in developing new antimicrobial agents (Başoğlu et al., 2012).
Anti-anoxic Activity
The creation of compounds like N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride (FR108143) and their evaluation for anti-anoxic (AA) activity in mice suggest their potential in treating conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).
Mecanismo De Acción
Target of action
The compound contains a benzothiazole ring and a morpholine ring, which are common in many biologically active compounds . These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various pathways, including those involved in inflammation and pain .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets enzymes involved in inflammation, it could potentially have anti-inflammatory effects .
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWLUKOPKQLRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)
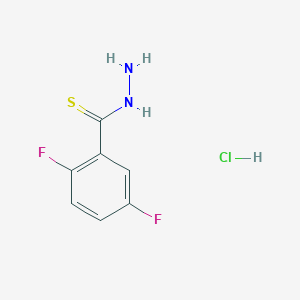

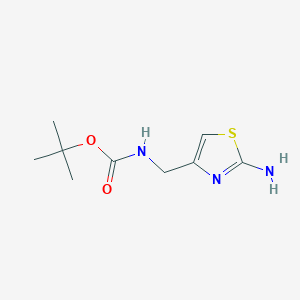
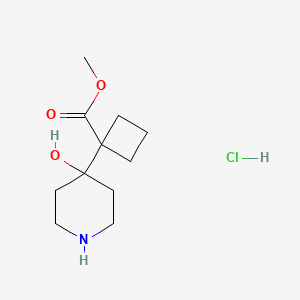
![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

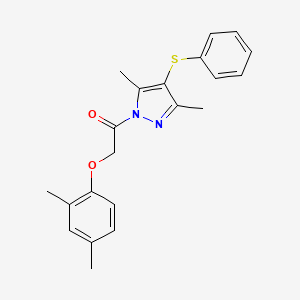
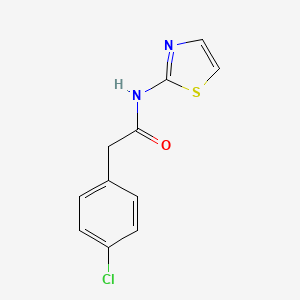
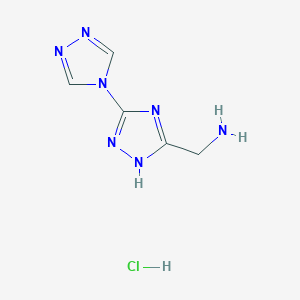
![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)
